molecular formula C14H19N3O4 B8384689 4-methoxy-N-(1-methyl-4-piperidyl)-3-nitro-benzamide

4-methoxy-N-(1-methyl-4-piperidyl)-3-nitro-benzamide

Cat. No.: B8384689
M. Wt: 293.32 g/mol
InChI Key: JIMPTWSHHWUQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-(1-methyl-4-piperidyl)-3-nitro-benzamide is a useful research compound. Its molecular formula is C14H19N3O4 and its molecular weight is 293.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

4-methoxy-N-(1-methylpiperidin-4-yl)-3-nitrobenzamide

InChI

InChI=1S/C14H19N3O4/c1-16-7-5-11(6-8-16)15-14(18)10-3-4-13(21-2)12(9-10)17(19)20/h3-4,9,11H,5-8H2,1-2H3,(H,15,18)

InChI Key

JIMPTWSHHWUQFI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Nitro-4-methoxybenzoic acid (Aldrich; 300 mg, 1.52 mmol), 1-methyl-4-aminopiperidine (Fluorochem; 174 mg, 1.52 mmol), HATU (868 mg, 2.28 mmol) and DIPEA (796 uL, 4.56 mmol) were stirred in DMF (6 mL) at room temperature for 2 hours. The reaction mixture was loaded onto an SCX-3 column pre-washed with methanol. The column was washed with methanol and then eluted with 2% 7N ammonia/methanol. Product containing fractions were combined and evaporated to give the title compound as an orange solid (341 mg, 76.4%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step One
Name
Quantity
868 mg
Type
reactant
Reaction Step One
Name
Quantity
796 μL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
76.4%

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